1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole molecular weight and formula
1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole molecular weight and formula
An In-Depth Technical Guide to 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 1-(4-fluoro-benzyl)-4-isothiocyanato-1H-pyrazole, a synthetic organic compound designed for research in drug discovery and development. By integrating a privileged pyrazole scaffold with a reactive isothiocyanate functional group, this molecule presents a compelling candidate for investigation as a covalent inhibitor, particularly in oncology. This document details the molecule's fundamental physicochemical properties, proposes a robust synthetic pathway, outlines its postulated mechanisms of action based on established pharmacology of its constituent moieties, and provides detailed protocols for its synthesis and initial biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel heterocyclic compounds.
Introduction: A Molecule of Bimodal Potential
The rational design of novel therapeutic agents often involves the strategic combination of well-characterized pharmacophores to create molecules with enhanced potency, selectivity, or novel mechanisms of action. 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole is a quintessential example of this design philosophy, merging two powerful chemical motifs: the pyrazole nucleus and the isothiocyanate functional group.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing enzyme inhibitors and receptor antagonists.[2] The pyrazole nucleus is a key component in numerous FDA-approved drugs, including the blockbuster COX-2 inhibitor Celecoxib and several kinase inhibitors used in cancer therapy, such as Ruxolitinib and Ibrutinib.[3] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties, solidifying its status as a "privileged" structure in drug discovery.[2][4]
The Isothiocyanate Warhead: A Covalent Modifier with Chemopreventive Activity
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group.[5] They are abundant in cruciferous vegetables like broccoli and watercress, where they are stored as glucosinolate precursors.[6][7] Natural ITCs, such as sulforaphane and phenethyl isothiocyanate (PEITC), are renowned for their potent cancer chemopreventive and therapeutic properties.[8][9] The primary mechanism of action for ITCs involves their reactivity as electrophiles; the central carbon atom is susceptible to nucleophilic attack by thiol groups, particularly the cysteine residues in proteins.[5] This reactivity allows ITCs to form covalent bonds with target proteins, leading to the modulation of multiple cellular pathways, including the induction of phase II detoxifying enzymes, cell cycle arrest, and apoptosis.[6][7]
Rationale for the Design of 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole
The design of this molecule hypothesizes a synergistic interplay between its two core components. The 1-(4-fluoro-benzyl)-pyrazole moiety is designed to act as the "guidance system," providing structural integrity and specific interactions to direct the molecule to a biological target, such as the active site of a kinase. The 4-isothiocyanate group serves as the "warhead," capable of forming a permanent covalent bond with a nearby nucleophilic residue (e.g., cysteine), thereby irreversibly inhibiting the target's function. The para-fluorine substitution on the benzyl ring can enhance metabolic stability and improve binding affinity through favorable electrostatic interactions.
Physicochemical Properties
The fundamental properties of 1-(4-fluoro-benzyl)-4-isothiocyanato-1H-pyrazole have been calculated based on its chemical structure. These properties are essential for experimental design, including solvent selection, dosage calculations, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈FN₃S | Deduced |
| Molecular Weight | 233.26 g/mol | Calculated[10] |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-4-isothiocyanato-1H-pyrazole | IUPAC Nomenclature |
| Appearance | Predicted to be a solid at room temperature | General property of similar compounds |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis begins with the N-alkylation of 4-amino-1H-pyrazole with 4-fluorobenzyl bromide to form the key intermediate, 1-(4-fluorobenzyl)-1H-pyrazol-4-amine.[12] This intermediate is then converted to the final isothiocyanate product through reaction with a thiocarbonylating agent like thiophosgene.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
PART A: Synthesis of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine
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To a stirred solution of 4-amino-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) at room temperature.
-
Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure amine intermediate.[12]
PART B: Synthesis of 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole
-
Caution: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve the 1-(4-fluorobenzyl)-1H-pyrazol-4-amine intermediate (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).
-
Add a non-nucleophilic base, such as triethylamine (Et₃N, 2.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of thiophosgene (1.1 eq) in DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude final product.
-
Further purification can be achieved by column chromatography or recrystallization.
Postulated Mechanism of Action and Therapeutic Applications
The therapeutic potential of this molecule is predicated on the combined properties of its pyrazole and isothiocyanate functionalities.
Covalent Inhibition via the Isothiocyanate Group
The primary postulated mechanism is covalent inhibition. The isothiocyanate group is a potent electrophile that can react with nucleophilic side chains of amino acids on a target protein, most commonly cysteine. This forms a stable thiocarbamate linkage, leading to irreversible inhibition of the protein's function. This mechanism is a key feature of several successful drugs, as it can provide prolonged duration of action and high potency.
Modulation of Cancer-Related Pathways
Based on the extensive research on isothiocyanates, the compound could modulate key signaling pathways implicated in cancer.[6] A primary example is the Nrf2 antioxidant response pathway.[7] Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which targets it for degradation. Many ITCs can covalently modify cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the expression of protective phase II detoxifying and antioxidant enzymes.[7]
Caption: Postulated activation of the Nrf2 pathway by an isothiocyanate.
Preclinical Evaluation Workflow
To validate the therapeutic potential of 1-(4-fluoro-benzyl)-4-isothiocyanato-1H-pyrazole, a systematic preclinical evaluation is necessary. The first step is to assess its general cytotoxic effect on cancer cells.
Initial Screening: In Vitro Cytotoxicity
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay would provide an initial IC₅₀ (half-maximal inhibitory concentration) value, quantifying the compound's potency against various cancer cell lines.
Detailed Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value.
Conclusion and Future Directions
1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole is a rationally designed molecule that holds significant promise for drug discovery, particularly in the field of oncology. Its hybrid structure combines the target-directing capabilities of the pyrazole scaffold with the covalent inhibitory mechanism of the isothiocyanate group. The proposed synthetic route offers a feasible method for its production. Future research should focus on synthesizing the compound, confirming its structure via NMR and mass spectrometry, and systematically evaluating its biological activity. Initial screening via cytotoxicity assays should be followed by more specific mechanistic studies, such as kinase inhibition panels, western blotting for apoptosis markers, and Nrf2 pathway activation assays, to fully elucidate its therapeutic potential.
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